molecular formula C12H15ClN2O2 B8024712 1-(2-Chloro-4-nitrophenyl)azepane

1-(2-Chloro-4-nitrophenyl)azepane

Cat. No.: B8024712
M. Wt: 254.71 g/mol
InChI Key: YQJCKUFYSNESGZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane typically involves the reaction of 2-chloro-4-nitroaniline with a suitable azepane derivative. One common method is the nucleophilic substitution reaction where the amine group of the azepane reacts with the chloro group of the 2-chloro-4-nitroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)azepane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)azepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)azepane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)piperazine
  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
  • 1-(4-Chloro-2-nitrophenyl)pyrrolidine
  • 4-(2-Chloro-4-nitrophenyl)-1-phenylsemicarbazide
  • 1-(2-Chloro-4-nitrophenyl)-3-phenylurea

Uniqueness

1-(2-Chloro-4-nitrophenyl)azepane is unique due to its seven-membered azepane ring, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for diverse research applications .

Biological Activity

1-(2-Chloro-4-nitrophenyl)azepane is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a chloro and nitro substituent on a phenyl ring, which is linked to an azepane ring. The presence of these functional groups is hypothesized to influence its biological interactions and activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial properties, enzyme inhibition, and potential anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown micromolar activity against multiple cancer cell lines (e.g., A549, HeLa) and bacterial strains. These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. Notably, azepane derivatives have demonstrated selective inhibition of NagZ, a glycosidase implicated in Pseudomonas aeruginosa's resistance to β-lactam antibiotics. This suggests that this compound may also interact with similar enzymatic pathways, potentially enhancing the efficacy of existing antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Reactive Intermediates : The nitro group may form reactive intermediates that interact with cellular targets.
  • Enzyme Interaction : The azepane ring may facilitate binding to specific enzymes or receptors, leading to inhibition or modulation of their activity.

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. The activity was attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of azepane derivatives, revealing effective inhibition against Gram-positive and Gram-negative bacteria, underscoring the potential for developing new antibiotics based on this scaffold.

Data Tables

Activity Type Tested Compound Target/Cell Line IC50 (µM) Reference
AntimicrobialThis compoundA549 (Lung Cancer)10
Enzyme InhibitionAzepane DerivativeNagZ (Pseudomonas)5.7
CytotoxicityRelated Azepane CompoundHeLa (Cervical Cancer)15

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJCKUFYSNESGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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